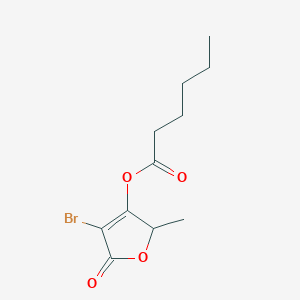
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core substituted with a phenyl group and a 3,5-dimethylpyrazolyl moiety, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:
作用機序
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .
類似化合物との比較
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Similar in structure but with a benzimidazole core instead of a pyrimidinone core.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Features multiple pyrazolyl groups attached to a benzene ring.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core with a phenyl group and a 3,5-dimethylpyrazolyl moiety.
特性
CAS番号 |
61911-92-0 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20) |
InChIキー |
JXBDKWPDMSQNDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)




